Cyclamate calcium dihydrate

Description

Properties

IUPAC Name |

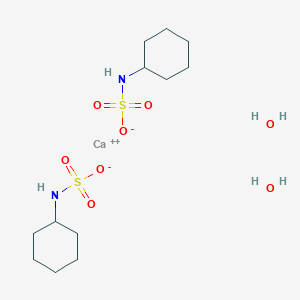

calcium;N-cyclohexylsulfamate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO3S.Ca.2H2O/c2*8-11(9,10)7-6-4-2-1-3-5-6;;;/h2*6-7H,1-5H2,(H,8,9,10);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTQJTVPZBDPIF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].C1CCC(CC1)NS(=O)(=O)[O-].O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28CaN2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207706 | |

| Record name | Cyclamate calcium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5897-16-5 | |

| Record name | Cyclamate calcium dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclamate calcium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM CYCLAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK71859Z12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Research of Cyclamate and Its Derivatives

Biotransformation Pathways of Cyclamate to Cyclohexylamine (B46788)

The conversion of cyclamate to cyclohexylamine is not a direct enzymatic process within human tissues but is mediated by the microbial inhabitants of the gastrointestinal tract. iarc.frnih.gov This biotransformation is characterized by significant variability among individuals.

Role of Gastrointestinal Microbiota in Cyclamate Desulfonation

The primary step in the conversion of cyclamate to cyclohexylamine is desulfonation, a process carried out by specific bacteria within the gut microbiota. iarc.frnih.gov Studies have demonstrated that when cyclamate is incubated with the contents of the caecum, colon, or rectum, or with feces under anaerobic conditions, it is converted to cyclohexylamine. nih.gov This conversion is not observed when cyclamate is incubated with liver, spleen, kidney, or blood, indicating that the gut flora are solely responsible for this metabolic step. nih.gov

Research has identified different bacterial species responsible for this conversion in various hosts. In rats, clostridia appear to be the primary converters, while in rabbits, it is enterobacteria, and in humans, enterococci have been implicated. nih.gov Continuous intake of cyclamate can lead to an adaptation of the gut flora, enhancing their ability to perform this conversion. nih.gov For instance, in rats fed a cyclamate-containing diet, the number of clostridia in the feces increased significantly. nih.gov

Mechanisms Governing Inter-Individual Variability in Cyclamate Conversion

A hallmark of cyclamate metabolism is the pronounced variability in the extent of its conversion to cyclohexylamine among different individuals. iarc.frnih.gov This variability is also observed within the same individual over time. nih.gov Research indicates that the ability to metabolize cyclamate is not a universal trait. A significant portion of the human population are "non-converters" or "low-converters," meaning they excrete less than 0.2% of an ingested cyclamate dose as cyclohexylamine. nih.govresearchgate.net Conversely, "converters" can metabolize a much larger, though highly variable, percentage of cyclamate. nih.govresearchgate.net

Long-term studies have shown that individuals classified as non-converters generally maintain this status over time. nih.gov Among converters, the pattern of metabolism can be erratic, with some showing consistently low, consistently high, or initially low but increasing metabolism over a period of weeks. nih.gov The percentage of cyclamate metabolized can fluctuate significantly from day to day in high converters, occasionally reaching up to 60% in short-term studies, but this high rate is not typically sustained. nih.govresearchgate.net The underlying mechanisms for this inter-individual and intra-individual variability are not fully elucidated but are thought to be related to the specific composition and metabolic activity of an individual's gut microbiota. researchgate.netnih.gov

Disposition and Metabolic Fate of Cyclohexylamine in Biological Systems

Once formed in the gut, cyclohexylamine is absorbed into the systemic circulation and undergoes further metabolic processing and eventual elimination from the body. nih.govhealthcouncil.nl

Systemic Absorption and Elimination Kinetics of Cyclohexylamine

Orally administered cyclohexylamine is rapidly and almost completely absorbed in both humans and various animal species, including dogs, rats, guinea pigs, and rabbits. healthcouncil.nlinrs.fr In humans, after oral doses, peak blood or plasma levels of cyclohexylamine are typically reached within 1 to 2 hours, with a plasma half-life ranging from 3 to 5 hours. healthcouncil.nl Animal studies show similar rapid absorption, with peak blood or plasma levels achieved within the first hour in rats and dogs, and half-lives of approximately 1 to 2 hours and 3 hours, respectively. healthcouncil.nlinrs.fr

The elimination of cyclohexylamine is primarily through the urine, with the majority being excreted unchanged. epa.gov In rats, cyclohexylamine exhibits dose-dependent kinetics, with higher doses leading to a reduction in plasma clearance and an increase in the apparent half-life. nih.gov Mice, on the other hand, absorb and eliminate cyclohexylamine more rapidly than rats, with a steady-state plasma clearance approximately double that of rats. healthcouncil.nlnih.gov

Interactive Table: Pharmacokinetic Parameters of Cyclohexylamine

| Species | Peak Plasma/Blood Level (Time) | Plasma Half-Life | Primary Route of Excretion |

| Human | 1-2 hours | 3-5 hours | Urine |

| Rat | Within 1 hour | ~1-2 hours | Urine |

| Mouse | - | - | Urine |

| Dog | Within 1 hour | ~3 hours | Urine |

| Rabbit | - | - | Urine |

| Guinea Pig | - | - | Urine |

Data compiled from multiple sources. healthcouncil.nlinrs.fr

Identification and Characterization of Cyclohexylamine Metabolites

While a significant portion of cyclohexylamine is excreted unchanged, a smaller fraction undergoes further metabolism. healthcouncil.nl The extent of metabolism varies between species. In humans, only about 1 to 2% of an administered dose of cyclohexylamine is metabolized, with the primary metabolites being the deaminated products cyclohexanol (B46403) and trans-cyclohexane-1,2-diol. healthcouncil.nl

In contrast, rabbits metabolize a larger proportion, around 30%, of a cyclohexylamine dose. healthcouncil.nl In rats, the main metabolic pathway involves ring hydroxylation, leading to the formation of 3- and 4-aminocyclohexanol isomers. healthcouncil.nl Both deamination and ring hydroxylation occur in guinea pigs and rabbits. healthcouncil.nl N-hydroxycyclohexylamine has been identified in the urine of rabbits but not in rats, guinea pigs, or humans. healthcouncil.nl The deamination of cyclohexylamine to cyclohexanone, which is then reduced to cyclohexanol, has been shown to occur in rabbit liver microsomes. healthcouncil.nl

Interactive Table: Major Metabolites of Cyclohexylamine in Different Species

| Species | Major Metabolites |

| Human | Cyclohexanol, trans-cyclohexane-1,2-diol |

| Rat | 3-aminocyclohexanol, 4-aminocyclohexanol |

| Rabbit | Cyclohexanol, trans-cyclohexane-1,2-diol, N-hydroxycyclohexylamine |

| Guinea Pig | Metabolites from both deamination and ring hydroxylation |

Data compiled from multiple sources. healthcouncil.nl

Investigational Studies on Cyclamate Consumption and Systemic Metabolic Perturbations

Research has explored the potential effects of cyclamate and its metabolite, cyclohexylamine, on various systemic metabolic parameters. Some studies have suggested a link between the consumption of artificial sweeteners, including cyclamates, and alterations in metabolic health. nih.govresearchgate.net

Studies in healthy individuals and those with type 2 diabetes mellitus who consume a mixture of saccharin (B28170) and cyclamate have reported changes in several biochemical markers. nih.govresearchgate.net In healthy volunteers, consumption was associated with increases in glycated hemoglobin (HbA1c), malondialdehyde (a marker of oxidative stress), triglycerides, and LDL cholesterol. nih.gov In individuals with type 2 diabetes, sweetener consumption was linked to increased fasting blood glucose, ceruloplasmin, and malondialdehyde levels. nih.gov Furthermore, a positive correlation was observed between the duration of sweetener use and fasting blood glucose and triglyceride levels in diabetic patients. nih.govresearchgate.net

Animal studies have also investigated the metabolic impact of cyclamate. In rats, chronic consumption of cyclamate has been shown to increase blood glucose levels. For instance, one study found that administering cyclamate to rats for two months led to a significant increase in blood glucose. These findings suggest that long-term cyclamate intake may have an influence on carbohydrate metabolism.

It's important to note that the gut microbiota is increasingly recognized as a key mediator in the effects of non-nutritive sweeteners on host metabolism. umk.plnih.gov Alterations in the composition and function of the gut microbiota due to sweetener consumption may contribute to observed metabolic changes. umk.plnih.gov

Effects on Glucose Homeostasis and Carbohydrate Metabolism

On the 30th day of an experiment with rats, blood glucose increased by 62.3%, and by the 60th day, it had risen by 69.5% compared to baseline. tma.uz Similarly, glycated hemoglobin (HbA1c), a marker for long-term glucose control, increased by 70.3% at day 30 and 76% at day 60. tma.uz The study also noted that after 60 days of cyclamate consumption, glucose and glycogen (B147801) levels in the liver tissue of the rats decreased by 41.99% and 41.83%, respectively. scientists.uz

Table 1: Effect of Sodium Cyclamate on Glucose Tolerance in Rats (mmol/l)

| Time Point | Before Cyclamate | After 30 Days | After 60 Days |

|---|---|---|---|

| 0 min | 4.4 | 7.3 | 7.65 |

| 30 min | 8.2 | 13.6 | 14.3 |

| 60 min | 6.3 | 10.5 | 10.8 |

| 90 min | 5.2 | 8.8 | 9.1 |

| 120 min | 4.5 | 7.9 | 8.0 |

Data sourced from a study on experimental rats, showing changes in blood glucose levels during a glucose tolerance test before and during chronic consumption of sodium cyclamate. tma.uz

Studies involving human subjects have also pointed to metabolic disturbances. In research involving both healthy individuals and patients with type 2 diabetes, the long-term consumption of a sweetener blend containing cyclamate and saccharin was associated with negative effects on glycemic control. nih.govresearchgate.net Healthy volunteers who consumed the sweeteners showed an 11.16% increase in HbA1c. nih.govresearchgate.net In patients with type 2 diabetes who used these sweeteners, fasting serum glucose levels rose by 17.51%. nih.govresearchgate.net The research found a positive correlation between both the daily amount and the duration of sweetener use and elevated fasting glucose levels. nih.govresearchgate.net

Modulation of Gut Microbiota Composition and Function

The primary metabolic pathway for cyclamate in the body involves the gut microbiota. researchgate.net Cyclamate itself is not readily metabolized by human tissues like the liver, spleen, or kidney. nih.gov Instead, it is biotransformed into its metabolite, cyclohexylamine, by microorganisms residing in the gastrointestinal tract. nih.goviarc.fr This conversion ability is not universal and varies significantly among individuals, with some people being "converters" and others "nonconverters". nih.gov

Research has shown that continued intake of cyclamate can enhance the gut flora's capacity to perform this conversion. nih.gov Specific types of bacteria have been identified as being responsible for this metabolic process, including clostridia in rats, enterobacteria in rabbits, and enterococci in humans. nih.gov Once formed in the gut, cyclohexylamine is readily absorbed into the bloodstream and subsequently excreted, primarily in the urine. nih.gov

Impact on Oxidative Stress Biomarkers

The consumption of cyclamate, particularly in combination with other artificial sweeteners, has been linked to an increase in oxidative stress, a condition characterized by an imbalance between free radicals and antioxidants in the body. nih.govresearchgate.net

A study involving healthy individuals and those with type 2 diabetes investigated the effects of chronic consumption of a saccharin and cyclamate mixture on biomarkers of oxidative stress. nih.gov In healthy participants, consumption of the sweeteners led to a significant 52.38% increase in serum malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.govresearchgate.net Simultaneously, levels of the antioxidant enzyme catalase were found to be inhibited, and ceruloplasmin levels decreased. nih.gov

In patients with type 2 diabetes, consumption of the sweetener mixture resulted in a 29.88% increase in MDA and a 40.31% increase in peroxynitrite, another marker of oxidative stress. nih.gov Serum ceruloplasmin levels also increased by 5.67%, while catalase activity was inhibited by 25.44% compared to diabetic patients who did not consume the sweeteners. nih.gov These findings suggest that the consumption of cyclamate can disrupt the body's natural antioxidant defense systems and promote a state of increased oxidative stress in both healthy and diabetic individuals. nih.govresearchgate.net

Table 2: Percentage Change in Oxidative Stress Biomarkers with Cyclamate-Saccharin Consumption

| Biomarker | Change in Healthy Volunteers | Change in Diabetic Patients |

|---|---|---|

| Malondialdehyde (MDA) | +52.38% | +8.92% |

| Ceruloplasmin | -30.83% | +13.17% |

| Catalase Activity | -39.61% | -25.44% (vs. Healthy) |

| Peroxynitrite | Not specified | +40.31% (vs. Healthy) |

Data reflects the percentage change in biomarkers in individuals consuming a saccharin-cyclamate mixture compared to non-consuming control groups. nih.gov

Toxicological Investigations of Cyclamate Calcium Dihydrate and Its Metabolites

Carcinogenesis Bioassays and Risk Assessment Methodologies

The carcinogenic potential of cyclamate and its primary metabolite, cyclohexylamine (B46788), has been the subject of extensive investigation. While early studies raised concerns, subsequent and more comprehensive research has largely indicated a lack of direct carcinogenic activity. nih.gov

Risk assessment for genotoxic carcinogens typically involves analyzing data from animal cancer bioassays to characterize the dose-response relationship. europa.eu Methodologies like the Margin of Exposure (MOE) approach utilize dose-descriptors such as the T25 or the benchmark dose (BMD) derived from these studies to estimate risk at lower exposure levels. europa.eu For non-genotoxic carcinogens, it is generally accepted that a threshold exists below which no adverse effects are expected. europa.eu

A significant body of evidence from metabolic studies, short-term tests, and animal bioassays suggests that cyclamate itself is not a carcinogen. nih.gov However, some studies in animals have implied potential cancer-promoting or co-carcinogenic activity. nih.govresearchgate.net Consequently, it has been recommended that studies suggesting a promotional or co-carcinogenic effect in rodents be repeated to confirm these findings. nih.gov

Numerous studies have been conducted to assess the development of neoplastic lesions in various animal models exposed to cyclamates. In one two-generation study in rats, oral administration of calcium cyclamate did not result in a different tumor incidence compared to control animals. iarc.frnih.gov However, when administered via subcutaneous injection, calcium cyclamate did produce tumors at the injection site in rats. iarc.frinchem.org

Early experiments with sodium cyclamate in rats showed a few instances of benign and malignant bladder tumors, but the incidences were not statistically significant compared to controls. inchem.org Similarly, one experiment in mice indicated an increased incidence of lymphosarcomas in females, but not males. inchem.org Other studies in mice, rats, hamsters, and monkeys were deemed inadequate for evaluation due to various shortcomings. inchem.org

A study involving the implantation of sodium cyclamate pellets into the bladders of mice did show an increased incidence of bladder carcinomas. inchem.org In another study, rats that received a single low dose of the known carcinogen N-nitroso-N-methylurea followed by a diet containing sodium cyclamate developed transitional-cell neoplasms of the bladder, which were not observed in animals that only received the carcinogen. iarc.frinchem.org However, the validity of this study has been questioned, and the results were not replicated in a subsequent study. iarc.fr

The metabolite cyclohexylamine has also been tested extensively. Oral administration of cyclohexylamine in two experiments with mice (one being a multi-generation study) and four experiments with rats did not show any difference in tumor incidence between the treated and control groups. iarc.frnih.gov

The following table provides a summary of key findings from carcinogenesis bioassays of cyclamates and cyclohexylamine in experimental animal models.

| Compound | Species | Route of Administration | Key Findings |

| Calcium Cyclamate | Rat | Oral (two-generation) | No difference in tumor incidence compared to controls. iarc.frnih.gov |

| Calcium Cyclamate | Rat | Subcutaneous injection | Tumors produced at the injection site. iarc.frinchem.org |

| Sodium Cyclamate | Rat | Oral | A few benign and malignant bladder tumors observed, but not statistically significant. inchem.org |

| Sodium Cyclamate | Mouse | Oral | Increased incidence of lymphosarcomas in females in one experiment. inchem.org |

| Sodium Cyclamate | Mouse | Bladder implantation | Increased incidence of bladder carcinomas. inchem.org |

| Sodium Cyclamate + N-nitroso-N-methylurea | Rat | Oral | Production of transitional-cell neoplasms of the bladder (results not replicated). iarc.frinchem.org |

| Cyclohexylamine | Mouse, Rat | Oral | No difference in tumor incidence between treated and control animals. iarc.frnih.gov |

Long-term studies in non-human primates have provided valuable insights into the carcinogenic potential of cyclamate. In a study that spanned up to 24 years, twenty-one monkeys were administered cyclamate in their diet five times a week. nih.gov Malignant tumors were identified in three of the monkeys that were 24 years old. These included a metastatic colon carcinoma, a metastatic hepatocellular carcinoma, and a small, well-differentiated adenocarcinoma of the prostate. nih.gov

Additionally, benign tumors were discovered in three female monkeys, which consisted of a thyroid gland adenoma and two cases of uterine leiomyoma. nih.gov It is noteworthy that no tumors were detected in the age-matched control group of 16 monkeys. nih.gov

Genotoxicity and Mutagenicity Evaluations

The genotoxic and mutagenic potential of cyclamate calcium dihydrate and its metabolite, cyclohexylamine, have been extensively evaluated through a variety of assays. The results have been mixed, with some studies indicating potential for genetic damage, while others have shown no effect.

Calcium cyclamate has been subjected to a wide range of in vitro and in vivo cytogenetic assays, with outcomes varying from clearly negative to showing different degrees of clastogenicity. nih.gov Some of the positive results observed in these studies have been attributed to secondary effects resulting from high ion levels and excessive toxicity rather than a direct genotoxic mechanism. nih.gov

In a battery of tests, calcium cyclamate was found to be not genetically active in an in vitro mammalian cell assay for gene mutation, an in vitro unscheduled DNA synthesis (UDS) assay in rat hepatocytes, and the Drosophila sex-linked recessive lethal assay, even when tested at the maximum possible concentrations. nih.gov While largely nontoxic, some evidence of cytotoxicity was observed in rat hepatocytes at higher concentrations. nih.gov

In vivo studies have also yielded conflicting results. For instance, chromosomal aberrations were induced in the bone marrow of Mongolian gerbils given five daily intraperitoneal injections of calcium cyclamate. iarc.fr However, aberrations were not induced in the bone marrow or spermatogonia of rats fed a diet containing calcium cyclamate for 10 months. iarc.fr Furthermore, calcium cyclamate did not induce dominant lethal mutations in mice in several studies. iarc.frnih.gov It also did not affect sperm morphology or induce micronuclei in the bone marrow of mice treated via intraperitoneal injection. iarc.fr

In vitro, calcium cyclamate induced chromosomal aberrations in human lymphocytes in the absence of metabolic activation. iarc.fr However, it did not induce chromosomal aberrations in a rat-kangaroo kidney cell line. iarc.fr

The following table summarizes the results of various genotoxicity assays for calcium cyclamate.

| Assay Type | System | Result |

| In Vitro Gene Mutation | Mammalian Cells | Negative nih.gov |

| In Vitro Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | Negative nih.gov |

| Sex-Linked Recessive Lethal | Drosophila | Negative nih.gov |

| In Vivo Chromosomal Aberrations | Mongolian Gerbil Bone Marrow | Positive iarc.fr |

| In Vivo Chromosomal Aberrations | Rat Bone Marrow and Spermatogonia | Negative iarc.fr |

| In Vivo Dominant Lethal Mutation | Mouse | Negative iarc.frnih.gov |

| In Vivo Micronucleus Test | Mouse Bone Marrow | Negative iarc.fr |

| In Vivo Sperm Morphology | Mouse | Negative iarc.fr |

| In Vitro Chromosomal Aberrations | Human Lymphocytes | Positive iarc.fr |

| In Vitro Chromosomal Aberrations | Rat-Kangaroo Kidney Cell Line | Negative iarc.fr |

Cyclohexylamine, the primary metabolite of cyclamate, has also been extensively tested for mutagenic properties, with the majority of studies indicating a lack of genotoxic activity. nih.govusda.gov While some earlier reports suggested it might be mutagenic in animal models, more recent and comprehensive evaluations have not supported this. usda.gov

In a cytogenetic study on the spermatogonia of Chinese hamsters, cyclohexylamine did not show any mutagenic effect. nih.gov The frequency of aberrant metaphases and translocations was not significantly different from the control group. nih.gov In contrast, the positive control group treated with cyclophosphamide (B585) showed a clear chromosome-damaging effect. nih.gov

Numerous other mutagenicity tests on cyclohexylamine have also produced inconclusive or negative results. healthcouncil.nl Based on the available data, the general consensus is that cyclohexylamine is not considered to be a mutagenic or genotoxic compound. healthcouncil.nl It has yielded some positive, but mainly negative results in both in-vitro and in-vivo mutagenicity tests. carson.ca.us

Despite the general lack of mutagenic activity, some studies have reported effects that warrant consideration. For example, an intraperitoneal injection of cyclohexylamine in rats was shown to cause a dose-dependent increase in chromosomal breaks. chemicalbook.com

The following table provides a summary of the mutagenic properties of cyclohexylamine.

| Assay Type | System | Result |

| Cytogenetic Study | Chinese Hamster Spermatogonia | Negative nih.gov |

| Various Mutagenicity Tests | - | Inconclusive/Negative healthcouncil.nl |

| In-Vitro and In-Vivo Mutagenicity Tests | - | Mainly Negative carson.ca.us |

| Chromosomal Breaks | Rat (Intraperitoneal Injection) | Positive (dose-dependent) chemicalbook.com |

Reproductive and Developmental Toxicology Assessments

The reproductive and developmental effects of cyclamate and its metabolite, cyclohexylamine, have been investigated in various animal species. The majority of studies have not found evidence of teratogenicity, although some effects on reproduction and development have been observed at high doses.

Numerous studies in mice, rats, and rabbits, as well as isolated studies in dogs and rhesus monkeys, have not shown a reproducible effect of cyclamate on embryonic viability or the frequency of malformations when administered during organogenesis. iarc.fr Similarly, no adverse effects on fetal viability, growth, or morphology were reported in mice, rats, rabbits, hamsters, dogs, and rhesus monkeys exposed to cyclamates during prenatal development. nih.gov

In a developmental neurotoxicity study in rats, calcium cyclamate administered in drinking water did not result in any treatment-related effects on reproductive performance or neurobehavioral development in either the parent (F0) or offspring (F1) generations. nih.gov This was in contrast to the positive control group, which showed developmental delays and memory impairment. nih.gov

However, some studies have indicated potential reproductive and developmental effects at high doses. For instance, chronic dietary administration of cyclohexylamine to rats and dogs at high doses resulted in testicular effects, including reduced weight and altered spermatogenesis. carson.ca.us Testicular atrophy has been consistently observed in rats administered cyclohexylamine. chemicalbook.com In non-human primates, long-term administration of cyclamate led to complete testicular atrophy in one monkey and focal germ cell aplasia in two others. nih.gov

With regard to developmental toxicity, some studies in rats have shown that high doses of cyclamates can adversely affect the viability and growth of pups during lactation. iarc.fr However, this could be partly attributed to the pups consuming their mothers' feed. iarc.fr In vitro studies have also shown some effects; for example, cyclamate was found to affect chondrogenesis and cell proliferation in a rat embryonic limb bud micromass culture at high concentrations. nih.gov

The following table summarizes key findings from reproductive and developmental toxicology assessments of cyclamates and cyclohexylamine.

| Compound | Species | Key Findings |

| Cyclamates | Mouse, Rat, Rabbit, Dog, Rhesus Monkey | No reproducible effect on embryonic viability or malformations. iarc.frnih.gov |

| Calcium Cyclamate | Rat | No effects on reproductive performance or neurobehavioral development. nih.gov |

| Cyclohexylamine | Rat, Dog | Testicular effects (reduced weight, altered spermatogenesis) at high doses. carson.ca.us |

| Cyclohexylamine | Rat | Testicular atrophy. chemicalbook.com |

| Cyclamate | Non-human Primate | Testicular atrophy and focal germ cell aplasia in some animals after long-term administration. nih.gov |

| Cyclamates | Rat | Adverse effects on pup viability and growth at high doses during lactation. iarc.fr |

| Cyclamate | Rat (in vitro) | Affected chondrogenesis and cell proliferation at high concentrations. nih.gov |

Cyclamate and Cyclohexylamine Effects on Testicular Morphology and Function

Investigations into the effects of cyclamate and its primary metabolite, cyclohexylamine, have revealed significant impacts on testicular morphology and function, particularly in rat models. Cyclohexylamine has been shown to induce testicular atrophy in Wistar and Sprague-Dawley rats. nih.goviarc.fr This condition is characterized by a reduction in the weight of the testes and a notable impairment of spermatogenesis. iarc.froup.com Studies have indicated that rats are more sensitive to these testicular effects than other species, such as mice. iarc.frnih.gov The lack of sensitivity in mice is thought to be related to lower tissue concentrations of cyclohexylamine compared to rats. nih.gov

The testicular toxicity appears to be a direct effect of cyclohexylamine itself, rather than its hydroxylated metabolites. nih.gov The proposed target cells for this toxicity in rats are the Sertoli cells. europa.eu In addition to morphological changes, functional impairments have also been observed, including reduced sperm counts and motility, which can lead to decreased fertility in male rats. iarc.fr It has been noted that testicular atrophy in rats treated with cyclamate was associated with long-term exposure to high dietary concentrations and was accompanied by reductions in body weight, suggesting it might be a secondary or indirect effect of the exposure. nih.gov However, other studies suggest that inanition is not the primary cause of the testicular lesions. nih.gov

In a long-term study on nonhuman primates, there was no clear evidence of compound-related testicular changes after more than 20 years of dosing with sodium cyclamate. oup.com While some high converters of cyclamate to cyclohexylamine showed plasma concentrations comparable to levels that cause testicular atrophy in rats, only one of these animals showed histological evidence of irregular spermatogenesis. oup.comoup.com

Table 1: Effects of Cyclohexylamine on Testicular Parameters in Rats

| Parameter | Observation in Rats | Species Comparison |

|---|---|---|

| Testicular Morphology | Testicular atrophy, reduced organ weight. iarc.frbund.de | More sensitive than mice. iarc.frnih.gov |

| Spermatogenesis | Impairment of spermatogenesis. iarc.fr | Effects observed in rats and dogs, but not mice. oup.com |

| Sperm Function | Reduced sperm counts and motility. iarc.fr | - |

| Fertility | Reduced fertility in males. iarc.fr | - |

| Mechanism | Likely a direct effect of cyclohexylamine on Sertoli cells. europa.eubund.de | - |

Impact on Fetal Development and Postnatal Growth

Studies on the impact of cyclamate on fetal development have yielded varied results. Several studies in mice, rats, rabbits, hamsters, dogs, and rhesus monkeys reported no adverse effects on fetal viability, growth, or morphology following exposure to cyclamates during various periods of prenatal development. nih.gov However, some research has indicated developmental toxicity, such as reduced growth or viability of fetuses and postnatal offspring. nih.gov For instance, reduced postnatal growth was observed in the offspring of rats given diets containing calcium cyclamate. iarc.frnih.gov

Exposure of rat embryos in whole-embryo cultures to cyclohexylamine resulted in reduced growth and an increased incidence of morphologically abnormal embryos. iarc.frnih.gov In contrast, sodium cyclamate did not affect the growth, viability, or induce malformations in a short-term screening test for teratogenicity in mice. iarc.frnih.gov Similarly, cyclamate did not affect the development of cultured rat embryos. iarc.frnih.gov

Table 2: Summary of Cyclamate's Effects on Fetal and Postnatal Development

| Study Type | Species | Compound | Findings |

|---|---|---|---|

| In vivo | Rats | Calcium Cyclamate | Reduced postnatal growth in offspring. iarc.frnih.gov |

| In vivo | Multiple Species | Cyclamates | No adverse effects on fetal viability, growth, or morphology in some studies. nih.gov |

| In vitro | Rat Embryos | Cyclohexylamine | Reduced growth and increased morphological abnormalities. iarc.frnih.gov |

| In vivo (short-term) | Mice | Sodium Cyclamate | No effect on growth, viability, or malformations. iarc.frnih.gov |

| In vitro | Rat Embryos | Cyclamate | No effect on development. iarc.frnih.gov |

Neurobehavioral Effects in Offspring

Research into the neurobehavioral effects of cyclamate on offspring has produced some conflicting findings. One study reported that the offspring of rats treated with a mixture of sodium and calcium cyclamate in their drinking water during pregnancy exhibited increased motor activity. iarc.frnih.gov

However, a more recent developmental neurotoxicity study in Sprague-Dawley rats found no treatment-related effects of calcium cyclamate on neurobehavioral development in either the F0 or F1 generations. nih.govresearchgate.net This study corroborated the absence of hyperactivity and other neurotoxic effects following cyclamate administration. nih.govresearchgate.net The positive control group in this study, treated with propylthiouracil, did show developmental delays and memory impairment, confirming the sensitivity of the testing methods. nih.govresearchgate.net

Table 3: Neurobehavioral Effects of Cyclamate in Offspring

| Study | Species | Compound | Observed Effects |

|---|---|---|---|

| Stone et al., 1969a | Rats | Sodium and Calcium Cyclamate | Increased motor activity. iarc.frnih.gov |

| Developmental Neurotoxicity Study | Sprague-Dawley Rats | Calcium Cyclamate | No treatment-related effects on neurobehavioral development. nih.govresearchgate.net |

Systemic Organ Toxicity Beyond Carcinogenesis

Hepatic Pathology and Functional Impairment

Studies investigating the effects of cyclamate on the liver have indicated potential for hepatic pathology and functional impairment, particularly at high doses. In a mouse model, sodium cyclamate-induced acute drug-induced liver injury was successfully established, with the toxicity showing a dose-response and time-response relationship. nih.gov The damage to hepatocytes increased with higher dosages and longer treatment times. nih.gov This liver injury was found to be closely related to an inflammatory response mediated by TNF-α and IL-1β. nih.gov

In rats, administration of a cyclamate/saccharin (B28170) mixture was found to markedly diminish hepatic regeneration after partial hepatectomy. inchem.org Other studies in rats have shown that high and low doses of sweeteners, including sodium cyclamate, can lead to significant increases in serum levels of alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP), which are common indicators of impaired liver function. researchgate.netmdpi.com Histological examinations of the liver in rats treated with sodium cyclamate revealed severe changes, including inflammation with associated piecemeal necrosis and periportal lymphocytic infiltrates. researchgate.net However, some studies have reported no significant differences in ALT and ALP activity in saccharin-treated rats compared to controls. mdpi.com

Table 4: Hepatic Effects of Cyclamate

| Species | Compound | Findings |

|---|---|---|

| Mice | Sodium Cyclamate | Acute drug-induced liver injury, dose- and time-dependent hepatocyte damage, inflammation mediated by TNF-α and IL-1β. nih.gov |

| Rats | Cyclamate/Saccharin Mixture | Markedly diminished hepatic regeneration. inchem.org |

| Rats | Sodium Cyclamate | Significant increases in serum ALT, AST, and ALP; severe histological changes including inflammation and necrosis. researchgate.netmdpi.com |

Renal Histopathology and Physiological Changes

Investigations into the renal effects of cyclamate have revealed potential for kidney damage, particularly with long-term use of high doses. In rats, the administration of a sweetener containing sodium cyclamate and sodium saccharin was found to cause renal tissue lesions. researchgate.net Histological examination of the kidneys showed tissue damage in the cortex, including fragmented and atrophied glomeruli, expansion of the capsular space, and desquamation of the epithelial cells lining the urinary tubules. researchgate.net The medulla also showed extensive hemorrhage. researchgate.net

Other studies have concluded that sodium and calcium cyclamate cause renal disorders and nephrocalcinosis in rats only at very high dietary doses. bund.de These observations have not been confirmed in other species like mice, dogs, or monkeys. bund.de Increased calcification of the renal cortex, pelvis, and renal papillae was observed in male rats administered cyclohexylamine. bund.de

Table 5: Renal Effects of Cyclamate and its Metabolite

| Species | Compound | Findings |

|---|---|---|

| Rats | Sodium Cyclamate and Sodium Saccharin | Renal tissue lesions, fragmented and atrophied glomeruli, hemorrhage. researchgate.net |

| Rats | Sodium and Calcium Cyclamate | Renal disorders and nephrocalcinosis at very high doses. bund.de |

| Male Rats | Cyclohexylamine | Increased calcification of renal cortex, pelvis, and papillae. bund.de |

Cardiovascular System Manifestations

The primary metabolite of cyclamate, cyclohexylamine, is known to have a pressor effect, acting as an indirectly acting sympathomimetic agent. foodstandards.gov.au However, this effect is significantly less potent than that of tyramine. foodstandards.gov.au In humans, a single oral dose has been shown to increase blood pressure, but this effect appears to be subject to rapid desensitization, as chronic studies have generally failed to demonstrate significant cardiovascular effects. foodstandards.gov.au Hypertensive effects have not been observed following the administration of cyclamate itself, which is likely due to the kinetics of its metabolism not causing a rapid spike in plasma cyclohexylamine concentrations. foodstandards.gov.au

In a long-term study of nonhuman primates, monkeys fed high doses of cyclamate for over 20 years did not show signs of heart problems, and necropsies did not reveal any specific cardiovascular abnormalities that were different from the control group. oup.com In a mouse model of acute drug-induced liver injury with sodium cyclamate, increased levels of creatine (B1669601) kinase (CK), creatine kinase-myocardial band (CK-MB), and cardiac troponin T (cTnT) were observed, suggesting some level of cardiac injury. nih.gov This injury was also linked to the inflammatory response mediated by TNF-α and IL-1β. nih.gov

Effects on Bone Metabolism and Osteoblast Activity

Investigations into the effects of cyclamate on bone health have revealed potential inhibitory actions on bone-forming cells. Research indicates that sodium cyclamate may negatively impact the proliferation and differentiation of osteoblasts, the cells responsible for new bone formation. researchgate.netnih.gov

One study demonstrated that even at very low concentrations, sodium cyclamate could alter the structure of microfilaments and microtubules within osteoblasts. researchgate.net As the concentration of sodium cyclamate increased, a significant decrease in the viability of these cells was observed. researchgate.netnih.gov The research further highlighted that the expression of bone morphogenetic protein-2 (BMP2), a critical signaling protein that promotes the differentiation of osteoblast precursor cells, was seriously suppressed by sodium cyclamate. researchgate.netnih.gov Consequently, Alizarin Red staining experiments, which detect calcium deposits in mineralized tissues, showed that sodium cyclamate diminished the mineralization capacity of osteoblasts. researchgate.netnih.gov These findings suggest that sodium cyclamate can significantly inhibit the fundamental processes of osteoblast proliferation and differentiation. researchgate.net

Another study noted that prolonged administration of calcium cyclamate to rats led to a reduction in the activity of various enzymes in the intestinal mucosa, including alkaline phosphatase, which plays a role in bone metabolism. iarc.fr

The following table summarizes the observed effects of sodium cyclamate on osteoblasts from a key study.

| Parameter Studied | Observation | Implication for Bone Metabolism |

| Cell Morphology | Alteration of microfilaments and microtubules. researchgate.net | Disruption of cellular structure and function. |

| Cell Viability | Significantly decreased with increased concentration. researchgate.net | Reduction in the number of active bone-forming cells. |

| BMP2 Expression | Seriously suppressed. researchgate.netnih.gov | Inhibition of the signaling pathway for new bone cell formation. |

| Mineralization | Decreased ability to form mineralized nodules. researchgate.netnih.gov | Impaired bone matrix mineralization. |

Toxicological Interactions with Co-Administered Compounds

The toxicological profile of cyclamate can be influenced by the presence of other compounds administered simultaneously. This is particularly relevant given its common use in combination with other sweeteners to achieve a desired taste profile.

Cyclamate is frequently blended with other artificial sweeteners, a practice that can result in synergistic sweetening effects and mask the aftertaste of individual components. cyclamate.org The most notable and studied combination is that of cyclamate and saccharin.

A widely cited 1969 study found that a 10:1 mixture of cyclamate and saccharin increased the incidence of bladder cancer in rats. wikipedia.org This synergistic effect, where the combination produced a more pronounced toxicological outcome than either sweetener alone, was a primary reason for the ban on cyclamate in several countries. wikipedia.org

Conversely, cyclamate is also used in combination with other sweeteners like aspartame (B1666099) and acesulfame (B1210027) K. openaccessjournals.com These blends are also formulated to enhance sweetness and improve taste. openaccessjournals.comfoodadditives.net However, the synergistic toxicity observed with saccharin has not been a consistent finding with all other sweetener combinations. For example, studies on mixtures of cyclamate and aspartame have not demonstrated the same potentiation of carcinogenic effects. It is common for cyclamate to be combined with saccharin in a 10:1 ratio to mask the off-tastes associated with each sweetener. wikipedia.orginfocons.org

The table below details the nature of interactions between cyclamate and other sweeteners.

| Sweetener Combination | Interaction Type | Observed Effect |

| Cyclamate & Saccharin | Synergistic | Masks off-tastes of both sweeteners. wikipedia.org Increased incidence of bladder tumors in rats in a 10:1 mixture. |

| Cyclamate & Aspartame | Synergistic (Taste) | Often blended to improve product stability and taste. openaccessjournals.comfoodadditives.net |

| Cyclamate & Acesulfame K | Synergistic (Taste) | Combined to enhance sweetening properties. openaccessjournals.comphexcom.com |

Research has also explored whether cyclamate can act as a co-carcinogen or a tumor promoter, meaning it could enhance the cancer-causing effects of other substances. In one such study, rats were administered N-methyl-N-nitrosourea, a known bladder carcinogen, followed by long-term feeding with sodium cyclamate. nih.gov The results showed that this subsequent administration of cyclamate led to a dose-related induction of transitional-cell neoplasms in the bladder. nih.gov This finding suggests that while cyclamate alone may have weak carcinogenic activity, it can act as a promoter, enhancing the carcinogenic potential of other agents that initiate cancer. nih.gov

Analytical Methodologies for Cyclamate Calcium Dihydrate

Advanced Chromatographic Separation and Detection Techniques

Chromatography stands as a cornerstone for the analysis of cyclamate calcium dihydrate, offering high-resolution separation and sensitive detection. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques, often in conjunction with derivatization to enhance analytical performance. Ion chromatography provides a direct method for its determination.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

HPLC is a versatile and widely adopted method for cyclamate analysis. researchgate.netnih.gov Since cyclamate lacks a strong chromophore for direct UV detection, various strategies are employed to enable its quantification. researchgate.netdss.go.th These include indirect photometry, post-column ion-pair extraction, and pre-column derivatization. dss.go.th

One common approach involves the use of reversed-phase HPLC. researchgate.net An ion-pair reversed-phase HPLC method has been described for the separation and quantification of sodium cyclamate, utilizing a mobile phase of methanol (B129727) and water containing an ion-pair reagent. nih.gov Detection is typically performed using a UV detector at a low wavelength, such as 205 nm. nih.gov Another method employs indirect visible photometry at 433 nm using a mobile phase containing Methyl Red. dss.go.th

Kinetic modeling of cyclamate degradation can also be tracked using HPLC to predict its shelf life under various temperature and pH conditions.

To overcome the challenge of poor UV absorbance, pre-column derivatization is a frequently employed strategy. nih.govnih.gov This involves chemically modifying the cyclamate molecule to introduce a chromophore that can be readily detected.

A prevalent method involves the oxidation of cyclamate to cyclohexylamine (B46788), which is then derivatized. researchgate.netnih.govnih.gov Several derivatizing agents have been utilized for this purpose:

Trinitrobenzenesulfonic acid (TNBS): This reagent reacts with the resulting cyclohexylamine to form a colored derivative that can be analyzed by reversed-phase HPLC with UV detection. researchgate.netnih.govresearchgate.net This method has been validated for a variety of foodstuffs. researchgate.net

Dansyl chloride: This reagent is used to derivatize cyclohexylamine, a decomposition product of sodium cyclamate, allowing for its determination by HPLC with UV detection at 254 nm. nih.govplos.org

o-Phthaldialdehyde (OPA): Cyclohexylamine can be reacted with OPA to form a condensation product that is detectable by UV at 242 nm. nih.gov

The selection of the derivatization agent and the optimization of reaction conditions, such as pH, temperature, and time, are critical for achieving accurate and reproducible results. nih.govplos.org

Gas Chromatography (GC) Coupled with Derivatization Protocols

Gas chromatography is another powerful technique for the determination of cyclamate, but it requires a derivatization step to convert the non-volatile cyclamate into a volatile compound suitable for GC analysis. nih.govnih.govsemanticscholar.org

A common derivatization strategy involves the reaction of cyclamate with sodium nitrite (B80452) in an acidic medium to form a nitroso derivative or cyclohexene (B86901). nih.govresearchgate.netspkx.net.cn This derivative is then extracted with a suitable solvent, such as n-hexane, and analyzed by GC, often coupled with a mass spectrometer (MS) for selective and sensitive detection. nih.govresearchgate.net The use of GC-MS allows for the analysis to be carried out in selected ion monitoring (SIM) mode, which enhances the specificity of the method. nih.govresearchgate.net

Another approach is the conversion of cyclamate to N,N-dichlorocyclohexylamine by reaction with sodium hypochlorite. nih.govsemanticscholar.org This derivative is volatile and can be determined by GC with an electron capture detector (ECD). nih.govsemanticscholar.org

Ion Chromatographic Approaches

Ion chromatography (IC) offers a direct and straightforward method for the determination of cyclamate without the need for derivatization. spkx.net.cnnih.govatlantis-press.com This technique separates ions based on their affinity for an ion-exchange resin.

In a typical IC method for cyclamate, an aqueous extract of the sample is injected into the system. spkx.net.cn Separation is achieved on an anion exchange column using an alkaline eluent, such as potassium hydroxide. spkx.net.cn Detection is commonly performed using a suppressed conductivity detector. spkx.net.cnnih.gov This method has been shown to have good linearity and low detection limits for the analysis of cyclamate in various food products. spkx.net.cnnih.gov The use of an eluent generator can further improve sensitivity by providing a very low conductance background. nih.gov

Spectrophotometric and Colorimetric Quantification Protocols

Spectrophotometric and colorimetric methods provide simpler and more accessible alternatives for the quantification of cyclamate. These methods are often based on the formation of a colored product that can be measured using a spectrophotometer.

One established spectrophotometric method involves the conversion of cyclamate to N,N-dichlorocyclohexylamine by adding excess hypochlorite. nih.gov The absorbance of the resulting N,N-dichlorocyclohexylamine is then measured at 314 nm. nih.gov This method has been collaboratively studied and is applicable to various food matrices. nih.gov

Another approach involves the use of flow injection analysis (FIA) where cyclamate reacts with nitrite in an acidic medium, and the excess nitrite is determined spectrophotometrically by iodometry. researchgate.net Ultrasound-assisted emulsification microextraction (USAE-ME) coupled with UV-Vis spectrophotometry has also been developed. rsc.org In this method, cyclamic acid is extracted into chloroform (B151607) containing rhodamine B, forming a colored ion-pair complex that can be quantified. rsc.org

Capillary Zone Electrophoresis for Multi-Sweetener Analysis

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that is particularly well-suited for the simultaneous analysis of multiple sweeteners, including cyclamate. nih.gov CZE separates charged molecules based on their electrophoretic mobility in an electric field.

In a typical CZE method for sweetener analysis, the analytes are separated in a narrow bore capillary filled with a buffer solution. nih.gov Detection is often achieved using indirect UV detection or capacitively coupled contactless conductivity detection (C4D). nih.govresearchgate.netscilit.com The use of hydrodynamic pumping can be employed to optimize the separation efficiency and analysis time. nih.gov CZE methods have been successfully applied to the determination of cyclamate and other sweeteners in a variety of food and beverage samples. nih.gov

Interactive Data Table: Comparison of Analytical Methodologies

Below is an interactive table summarizing the key parameters of the different analytical methodologies discussed.

| Methodology | Principle | Detection | Derivatization | Key Advantages | Typical Analytes |

| HPLC with UV/Vis | Reversed-phase or ion-pair chromatography | UV/Vis, Indirect Photometry | Often required (e.g., with TNBS, Dansyl chloride, OPA) | High versatility, established methods | Cyclamate, Cyclohexylamine |

| Gas Chromatography (GC) | Separation of volatile compounds | Mass Spectrometry (MS), Electron Capture Detector (ECD) | Required (e.g., formation of nitroso derivative, N,N-dichlorocyclohexylamine) | High sensitivity and selectivity, especially with MS | Cyclamate derivatives |

| Ion Chromatography (IC) | Ion-exchange separation | Suppressed Conductivity | Not required | Direct analysis, good for ionic species | Cyclamate anion |

| Spectrophotometry | Formation of a colored complex | UV/Vis Spectrophotometer | Required (e.g., conversion to N,N-dichlorocyclohexylamine) | Simple, cost-effective | Cyclamate |

| Capillary Zone Electrophoresis (CZE) | Separation based on electrophoretic mobility | Indirect UV, Contactless Conductivity | Not required | High resolution, simultaneous analysis of multiple sweeteners | Cyclamate and other sweeteners |

Rigorous Method Validation Parameters in Analytical Chemistry

Method validation is a critical process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. clearsynth.com This involves a comprehensive evaluation of several key parameters to ensure the reliability and accuracy of the results. For cyclamate analysis, this includes assessing linearity, detection and quantification limits, accuracy, precision, specificity, and measurement uncertainty.

Assessment of Linearity, Detection Limits, and Quantification Limits

The limit of detection (LOD) and limit of quantification (LOQ) are crucial for determining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For cyclamate, these limits vary based on the method's sensitivity and the complexity of the sample. One gas chromatography-mass spectrometry (GC-MS) method reported an LOD of 0.2 μg/ml and an LOQ of 0.7 μg/ml. nih.govresearchgate.net HPLC-UV methods have shown LODs in the range of 1-20 mg kg⁻¹. nih.govresearchgate.nettandfonline.com More sensitive LC-MS/MS methods have achieved significantly lower limits, with one study reporting an LOD of 5 ng/mL and an LOQ of 20 ng/mL. researchgate.net Another LC-MS/MS method for watermelon analysis determined the LOD to be 1 ng/mL and the LOQ to be 3 ng/mL. foodsciencejournal.com For various food matrices, LC-MS/MS has yielded LODs as low as 0.1 ng/mL in pomegranate juice and 0.6 ng/mL in dried fig, with corresponding LOQs of 0.3 ng/mL and 1.6 ng/mL. nih.govresearchgate.net

Linearity, LOD, and LOQ of Analytical Methods for Cyclamate

| Analytical Method | Matrix | Linear Range | LOD | LOQ | Source |

|---|---|---|---|---|---|

| HPLC | Foods | Up to 1300 mg kg⁻¹ | 1-20 mg kg⁻¹ | Not specified | nih.govresearchgate.nettandfonline.com |

| HPLC | Beverages | Up to 67 mg l⁻¹ | 1-20 mg kg⁻¹ | Not specified | nih.govresearchgate.nettandfonline.com |

| LC-MS/MS | Various food matrices | 0.010–1.00 μg/mL | 0.1-0.6 ng/mL | 0.3-1.6 ng/mL | nih.govresearchgate.net |

| LC-MS/MS | Watermelon | 10-1000 ng/mL | 1 ng/mL | 3 ng/mL | foodsciencejournal.com |

| UPLC-MS/MS | Various food products | 5-100 mg/L | 2.92 mg/kg | 9.72 mg/kg | researchgate.net |

| GC-MS | Urine | 1-15 μg/ml | 0.2 μg/ml | 0.7 μg/ml | nih.govresearchgate.net |

| IPC-ESI-MS | Foods | 50–5000 ng/mL | 5 ng/mL | 20 ng/mL | researchgate.net |

Evaluation of Analytical Accuracy and Recovery Efficiencies

Accuracy, often evaluated through recovery studies, measures the closeness of the experimental value to the true value. Recovery is determined by analyzing a sample with a known amount of the analyte added (spiking). For cyclamate analysis, acceptable recovery rates are generally high, indicating minimal analyte loss during sample preparation and analysis.

Recovery Efficiencies in Cyclamate Analysis

| Analytical Method | Matrix | Recovery Rate (%) | Source |

|---|---|---|---|

| HPLC-UV | Tabletop sweeteners | 92 - 108 | core.ac.uknih.gov |

| HPLC | Various foodstuffs | 82 - 123 | nih.govresearchgate.nettandfonline.com |

| LC-MS/MS | Various food products | 72 - 110 | nih.govresearchgate.net |

| GC-MS | Urine | 88 - 94 | nih.govresearchgate.net |

| UPLC-MS/MS | Various food products | 83.38 - 93.40 | researchgate.net |

| LC-MS/MS | Watermelon | 88.5 | foodsciencejournal.com |

Determination of Intra- and Inter-Laboratory Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Intra-laboratory precision (repeatability) is determined by conducting the analysis in the same laboratory, by the same operator, using the same equipment over a short period. Inter-laboratory precision (reproducibility) is assessed by having different laboratories analyze the same sample.

For cyclamate analysis, methods have demonstrated good precision. An HPLC-UV method for tabletop sweeteners reported a repeatability RSD of ≤ 3% and an intermediate precision RSD of ≤ 3.3%. core.ac.uknih.gov A study using LC-MS/MS for various foods reported RSDs ranging from 3% to 15%. nih.govresearchgate.net Another LC-MS/MS validation study showed repeatability (RSDr) ranging from 1.7% to 9.4% and within-laboratory reproducibility (RSDwr) from 4.1% to 9.7%. nih.gov A GC-MS method in urine samples showed intraday and interday reproducibility values in terms of standard deviation to be less than 2.1 and 2.9, respectively. nih.govresearchgate.net

Characterization of Method Specificity and Selectivity

Specificity is the ability of a method to assess unequivocally the analyte in the presence of components which may be expected to be present. researchgate.net Selectivity refers to the ability of a method to distinguish the analyte from other substances in the sample. In cyclamate analysis, this is crucial to avoid interference from other sweeteners or matrix components.

Methods like HPLC coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) offer high selectivity and specificity. nih.govresearchgate.netnih.gov For example, a GC-MS method was described as simple, selective, and sensitive for the determination of cyclamate in urine. nih.govresearchgate.net An HPLC-DAD/UV method was also proven to be specific and selective for the determination of this sweetener. core.ac.uknih.gov The use of an internal standard, such as cycloheptylamine (B1194755) or isotopically labeled cyclamate (cyclamate-d11), further enhances the specificity and accuracy by correcting for matrix effects and variations during sample preparation and injection. nih.govresearchgate.nettandfonline.comnih.govunl.edu

Quantification of Measurement Uncertainty

Measurement uncertainty is a parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand. It provides a quantitative indication of the quality of the result. For cyclamate analysis, the uncertainty is estimated by considering all possible sources of error in the analytical procedure.

Specialized Sample Preparation Techniques for Complex Matrices

The analysis of cyclamate in complex matrices such as food and beverages often requires extensive sample preparation to remove interfering substances and concentrate the analyte. nih.gov The choice of technique depends on the nature of the sample and the analytical method to be used. nih.gov

For liquid samples like beverages, simple dilution and filtration may be sufficient. scispace.com Carbonated beverages often require degassing in an ultrasonic bath before analysis. researchgate.netscispace.com For more complex liquid samples and solid samples, more elaborate techniques are necessary.

Solid-phase extraction (SPE) is a widely used clean-up technique for food and environmental water samples. nih.govsci-hub.seresearchgate.net It is effective for removing impurities and concentrating the analyte. nih.gov For protein- and fat-rich foods like dairy desserts and spreads, precipitation with reagents like Carrez I and II solutions can be used for clarification. unl.edu

For certain analytical methods like gas chromatography (GC), a derivatization step is often required to convert the non-volatile cyclamate into a more volatile compound. nih.govsemanticscholar.org This can be achieved through reactions such as conversion to N,N-dichlorocyclohexylamine or hydrolysis to cyclohexylamine. semanticscholar.org

More advanced and environmentally friendly techniques are also being explored. These include pressurized liquid extraction (PLE) and pressurized hot water extraction (PHWE). nih.gov A QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method has also been developed for the rapid and effective analysis of cyclamate in complex matrices.

Optimized Extraction Procedures for Food and Biological Samples

The accurate quantification of cyclamate in complex matrices such as food and biological fluids necessitates robust and efficient extraction procedures. The primary objectives of these procedures are to isolate the analyte from interfering substances, such as proteins, fats, carbohydrates, and other food additives, and to concentrate it to a level suitable for instrumental analysis. nih.govphenomenex.com The choice of extraction technique is critical and depends on the physicochemical properties of the sample matrix, the concentration of cyclamate, and the sensitivity of the analytical instrument. nih.govchromatographyonline.com

Initial sample preparation for solid foods typically involves homogenization to ensure a representative sample. nih.govresearchgate.netnih.gov For liquid samples like beverages, a common first step is degassing, often achieved through sonication, to remove carbon dioxide. scispace.com Simple extraction methods may involve dissolving or diluting the sample in an appropriate solvent, followed by centrifugation and filtration. nih.govresearchgate.net However, due to the complexity of most food and biological samples, more sophisticated cleanup and concentration steps are often required. nih.govsemanticscholar.org

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comwikipedia.org For cyclamate analysis, LLE is often employed after an initial sample work-up. In some methods, cyclamate is first converted into a more non-polar derivative, which can then be efficiently extracted into an organic solvent. For example, a common approach involves the oxidation of cyclamate to cyclohexylamine, or its conversion to N,N-dichlorocyclohexylamine, which is then extracted using solvents like n-heptane. researchgate.netscispace.comsemanticscholar.org Another described method involves acidifying an aqueous solution of the sample to convert cyclamate salts to cyclamic acid, which is then extracted with ethyl acetate. oup.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used and effective technique for sample cleanup and concentration, particularly for liquid samples and sample extracts. nih.govsemanticscholar.org SPE utilizes a solid sorbent material, packed into a cartridge, to selectively adsorb either the target analyte or interfering matrix components. nih.gov For cyclamate analysis, various SPE sorbents have been successfully employed. One validated method for a range of foodstuffs, including drinks, preserves, and desserts, uses an Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge. researchgate.netnih.gov In this procedure, the homogenized sample, acidified with hydrochloric acid, is loaded onto the cartridge. The cartridge is then washed with water and a methanol-water solution to remove impurities before the cyclamate is eluted with a higher concentration of aqueous methanol. researchgate.netnih.gov This approach has demonstrated high recovery rates, ranging from 93.3% to 108.3%, across various food matrices. nih.gov

Microextraction Techniques

Modern advancements have led to the development of microextraction techniques that are rapid, require minimal solvent, and combine extraction and preconcentration into a single step. wiley.com

Headspace Single-Drop Microextraction (HS-SDME): This technique has been adapted for cyclamate analysis by first converting cyclamate to the more volatile cyclohexene. The sample is treated with nitrous acid in a sealed vial, and a microdrop of an organic solvent (e.g., n-dodecane) is suspended in the headspace above the sample. The volatile cyclohexene partitions from the sample into the headspace and is then absorbed into the microdrop. The drop is subsequently retracted and injected directly into a gas chromatograph (GC). wiley.com This method effectively avoids interference from non-volatile matrix components. wiley.com

Ultrasound-Assisted Emulsification Microextraction (USAE-ME): In this method, cyclamate is protonated in an acidic medium to form cyclamic acid. A small volume of an immiscible organic extraction solvent containing a chromogenic reagent is added, and the mixture is subjected to ultrasound. The ultrasound creates a fine emulsion, maximizing the surface area for the extraction of cyclamic acid into the organic droplets. The extracted cyclamic acid then reacts with the reagent to form a colored complex, which can be quantified spectrophotometrically. researchgate.net

Extraction from Biological Samples

The analysis of cyclamate in biological samples like urine and plasma is crucial for metabolic and toxicological studies. Extraction methods for these matrices are designed to handle high protein and salt content.

Urine: Several methods require minimal sample preparation. One approach involves the direct analysis of free cyclohexylamine (a metabolite) in a first run, followed by the oxidation of cyclamate in the sample to cyclohexylamine for a second analysis, allowing for the quantification of both compounds. nih.gov Derivatization is often key; a method for GC-MS analysis converts cyclamate into a nitroso derivative, with recoveries reported between 88% and 94%. researchgate.netnih.gov

Plasma, Amniotic Fluid, and Breast Milk: A validated LC-MS/MS method has been developed for the simultaneous quantification of several artificial sweeteners, including cyclamate, in these complex biological fluids. nih.gov The procedure involves protein precipitation followed by further cleanup, demonstrating the adaptability of modern analytical techniques to challenging biological matrices. nih.gov

Research Findings on Extraction Methodologies

The following tables summarize the findings from various studies on the extraction of cyclamate from food and biological samples.

Table 1: Optimized Extraction Procedures for Cyclamate in Food Samples

| Sample Matrix | Extraction/Cleanup Method | Analytical Technique | Average Recovery (%) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|---|

| Diet Soda, Jelly | Homogenization, extraction with water, dilution | HPLC-MS/MS | Not specified | 0.150 µg/g | nih.gov |

| Carbonated drinks, fruit juice, preserves, dairy desserts | Minimal sample prep with cyclamate-d11 internal standard | LC-MS/MS | 72 - 110% | Not specified | oup.comresearchgate.net |

| Soft drinks, fruit juices, sweetener tablets | Derivatization to cyclohexene, Headspace Single-Drop Microextraction (HS-SDME) | GC-FID | 97% | Not specified (LOD was 5 µmol/L) | wiley.com |

| Beverages, fruit in syrup, jam, pickles, confectionery | Solid-Phase Extraction (SPE) with Oasis HLB cartridge | Capillary Electrophoresis (CE) | 93.3 - 108.3% | Not specified (LOD was 5-10 µg/g) | researchgate.netnih.gov |

| Various foods (30 types) | Heat extraction, dilution | LC-MS/MS | 85.0 - 106.6% (Trueness) | Not specified | nih.gov |

| Pickles | Direct extraction with water | LC-MS | >82.0% | 0.1 mg/kg | spkx.net.cn |

| Beverages, cake, candy, milk, juice | Extraction with MeOH:H₂O (1:9 v/v), vortex, centrifugation | UPLC-MS/MS | 83.38 - 93.40% | 9.72 mg/kg | researchgate.net |

Table 2: Optimized Extraction Procedures for Cyclamate in Biological Samples

| Sample Matrix | Extraction/Cleanup Method | Analytical Technique | Average Recovery (%) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|---|

| Urine | Oxidation to cyclohexylamine, pre-column derivatization with TNBS | HPLC-UV | Not specified | Not specified (LOD was 0.11 ppm) | nih.gov |

| Urine | Conversion to nitroso derivative | GC-MS | 88 - 94% | 0.7 µg/mL | researchgate.netnih.gov |

| Plasma | Not specified in detail, method developed for multiple sweeteners | LC-MS/MS | Not specified | 1 ng/mL | nih.gov |

| Amniotic Fluid | Not specified in detail, method developed for multiple sweeteners | LC-MS/MS | Not specified | 1 ng/mL | nih.gov |

| Breast Milk | Not specified in detail, method developed for multiple sweeteners | LC-MS/MS | Not specified | 1 ng/mL | nih.gov |

Research on Human Exposure and Dietary Intake Assessments

Quantification of Cyclamate Intake Across Diverse Demographics and Consumption Patterns

The consumption of cyclamate, an artificial sweetener, varies significantly across different populations and demographic groups. Several studies have been conducted globally to quantify its intake.

In a 1992 study in Catalonia, Spain, it was found that 18% of the population consumed cyclamate, with a higher prevalence among males (21%) compared to females (15.4%). europa.eu The highest percentage of consumers (33%) was observed in men aged 35-44 years. europa.eu The average daily cyclamate intake was estimated at 0.4 mg/kg of body weight (bw) for the entire population and 2.4 mg/kg bw for consumers of the sweetener. europa.eu Notably, individuals on a diabetic diet, who constituted 3% of the population, had an average consumption of 1.6 mg/kg bw. europa.eu The highest intake was seen in the 6-17 year age group, with males consuming 4.9 mg/kg bw and females 4.4 mg/kg bw. europa.eu

A survey in Australia in 1994 focused on high consumers of sweeteners from sources like carbonated drinks, cordials, and table-top sweeteners. iarc.fr For consumers aged 12-39, the mean intake was 23% of the Acceptable Daily Intake (ADI) of 11 mg/kg bw. iarc.fr Adolescents aged 12-17 had a higher mean intake at 34% of the ADI. iarc.fr In Brazil, a 1990-91 study revealed that 67% of the studied population consumed cyclamate, primarily from table-top sweeteners and soft drinks, with a median daily intake of approximately 16% of the ADI. iarc.frnih.gov

More recent data from a Dutch study shows that for consumers only, the median daily intake of cyclamates in a brand-loyalty scenario was low. tandfonline.com However, in a non-brand-loyalty scenario, toddlers had a median intake of 1.0 mg/kg bw. tandfonline.com A study in Hubei Province, China, identified pickled vegetable products as the source of the highest average daily exposure to sodium cyclamate. zgspws.com

A Canadian survey indicated that about 2% of adults reported consuming table-top sweeteners with sodium cyclamate. canada.ca Among those with diabetes, 9.68% reported consuming cyclamate. canada.ca

Comparative Analysis of Actual Intake Versus Established Acceptable Daily Intake (ADI) Values

A key aspect of assessing the implications of cyclamate consumption is comparing the actual dietary intake with the Acceptable Daily Intake (ADI) established by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the former Scientific Committee on Food of the European Union (SCF). The ADI for cyclamate is 11 mg/kg bw/day as set by JECFA and 7 mg/kg bw/day by the SCF. cibr.es

Several studies indicate that for the general adult population, the average and even high-percentile intakes of cyclamate are typically below the ADI. A study in Belgium concluded that the population is not at risk of exceeding the ADI, with high-intake consumers reaching up to 30% of the ADI for cyclamate. sweeteners.org Similarly, a Dutch survey found that less than 0.5% of the total population had an intake above the ADI of 11 mg/kg bw. iarc.frnih.gov In Spain, only 0.16% of the population studied were found to consume more than the ADI. iarc.frnih.gov

However, certain subpopulations, particularly children, have shown intakes that approach or exceed the ADI. A review of intake data highlighted that the 95th percentile intakes of cyclamate in children, especially those with diabetes, could be close to or slightly above the ADI. cibr.es One study reported that the estimated intake for children with the highest consumption was about three times the JECFA ADI and five times the SCF ADI. cibr.es In Australia, the 95th percentile exposure for children aged 2-11 years was estimated to be around 200% of the ADI. foodstandards.gov.au Similarly, a Swedish study found that children had the highest estimated worst-case intake of cyclamate at 317% of the ADI.

A study in Brazil estimated that for the brand-loyal consumer population aged 10 and above, the 95th percentile of total cyclamate intake was 35% of the ADI. researchgate.net For the general consumer, this figure was much lower at 4.1% of the ADI. researchgate.net

Contributing Factors Influencing Human Exposure Levels

Human exposure to cyclamate is influenced by several factors, primarily dietary habits and the types of food and beverages consumed. The major contributors to cyclamate intake are often artificially sweetened beverages and table-top sweeteners. iarc.frnih.govfoodstandards.gov.au

In a study conducted in Hubei Province, China, pickled vegetable products were identified as the food category contributing to the highest average daily exposure to sodium cyclamate, followed by beverages, pastries, and canned food. zgspws.com This highlights regional variations in dietary patterns as a key factor.

The consumption of "diet" or "light" products is a significant determinant of cyclamate intake. Individuals who consciously choose sugar-free options, such as those with diabetes or those managing their weight, may have higher exposure levels. iarc.frnih.govsciforum.net For instance, a Spanish study noted that subjects on a diet, such as diabetic patients, reported the highest intakes. iarc.frnih.gov However, a Canadian survey found that while a higher percentage of individuals with diabetes consumed cyclamate, the amount they consumed daily was not higher than the general population. canada.ca

The concentration of cyclamate in different food products also plays a crucial role. The formulation of products, which can vary between brands and countries, directly impacts the potential exposure for consumers. tandfonline.com

Population-Based Epidemiological Investigations of Long-Term Cyclamate Consumption and Health Outcomes

The association between cyclamate consumption and cancer risk in humans has been the subject of numerous epidemiological studies, with largely inconsistent findings. nih.govinchem.org Several case-control studies and one large population-based study have investigated the risk of bladder cancer, in particular. nih.govinchem.org

Other case-control studies have produced varied results. A study in Denmark found a combined relative risk for both sexes of 0.78. nih.govinchem.org In a Canadian study, the odds ratio for cyclamate use was 1.09 in males and 0.92 in females. nih.govinchem.org Another US study focusing on women aged 20-49 found an odds ratio of 1.1 for the regular use of artificially sweetened beverages or table-top sweeteners. nih.govinchem.org

Research into the long-term effects of cyclamate consumption on metabolic and biochemical parameters in humans has yielded significant findings. A study involving healthy individuals and patients with type 2 diabetes mellitus evaluated the chronic consumption of a saccharin (B28170) and cyclamate mixture. nih.govnih.gov

In healthy volunteers, the consumption of this sweetener mixture was associated with increases in several biochemical markers. nih.govnih.govresearchgate.net These included:

Glycated hemoglobin (HbA1c) by +11.16%

Malondialdehyde (MDA), a marker of oxidative stress, by +52.38%

Triglycerides (TG) by +16.74%

Low-density lipoprotein (LDL) cholesterol by +13.39%

The ratio of total cholesterol to high-density lipoprotein (TC/HDL) by +13.11% nih.govnih.govresearchgate.net

For diabetic patients who consumed the sweeteners, the study observed a significant increase in fasting blood glucose (+17.51%), ceruloplasmin (+13.17%), and MDA (+8.92%) compared to diabetic patients who did not consume sweeteners. nih.govnih.govresearchgate.net Furthermore, a positive correlation was found between the number of sweetener tablets consumed per day and both fasting blood glucose and serum creatinine (B1669602) levels. nih.govnih.gov The duration of sweetener use also showed a positive correlation with fasting blood glucose and triglyceride levels. nih.govnih.gov The study concluded that the consumption of saccharin and cyclamate affected metabolic functions in a time and dose-dependent manner and appeared to increase oxidative stress. nih.govnih.gov

Risk Assessment Considerations for Specific Subpopulations